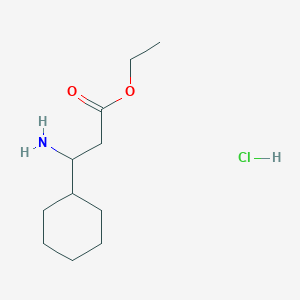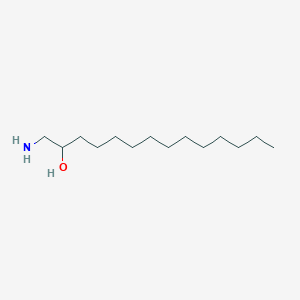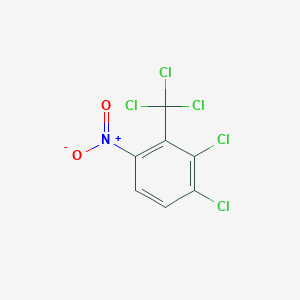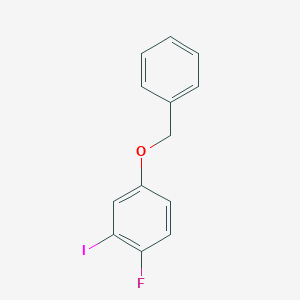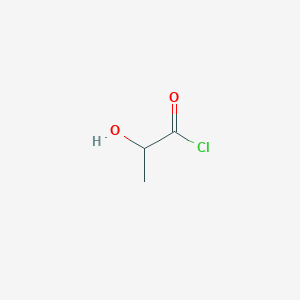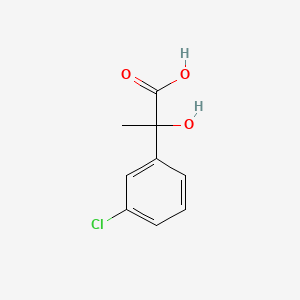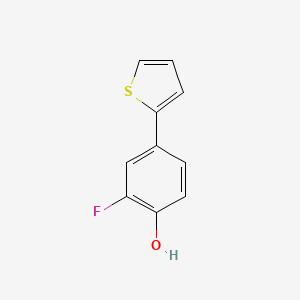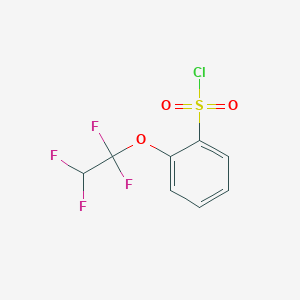
(Pentafluoroethoxy)benzenesulfonyl chloride
Descripción general
Descripción
Pentafluoroethoxybenzenesulfonyl chloride (PFBSCl) is a powerful sulfonylchloride reagent used in synthetic organic chemistry. It is a versatile and useful reagent, which can be used for a variety of reactions, such as Friedel-Crafts acylation, alkylation, and the preparation of sulfonamides. PFBSCl is a relatively new reagent, and its use is becoming increasingly widespread in research laboratories.
Aplicaciones Científicas De Investigación
(Pentafluoroethoxy)benzenesulfonyl chloride is used in a variety of scientific research applications. It is used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anticonvulsants. Additionally, it is used in the synthesis of organic dyes and pigments.
Mecanismo De Acción
The mechanism of action of (Pentafluoroethoxy)benzenesulfonyl chloride is based on its ability to react with organic compounds to form sulfonamides. The reaction occurs when the (Pentafluoroethoxy)benzenesulfonyl chloride acts as a nucleophile and attacks the carbon-hydrogen bond of the organic compound. This results in the formation of an intermediate, which is then attacked by a base to form the final product, a sulfonamide.
Biochemical and Physiological Effects
The biochemical and physiological effects of (Pentafluoroethoxy)benzenesulfonyl chloride are not well understood. However, it has been suggested that the reagent may have a role in the regulation of enzymes involved in the synthesis of fatty acids. Additionally, it has been suggested that (Pentafluoroethoxy)benzenesulfonyl chloride may have an effect on the transport of certain molecules across cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (Pentafluoroethoxy)benzenesulfonyl chloride in lab experiments is its high reactivity. It is a very reactive reagent, which makes it ideal for synthesizing a variety of compounds. Additionally, it is relatively easy to handle and store. However, there are some limitations to using (Pentafluoroethoxy)benzenesulfonyl chloride in lab experiments. It is a corrosive reagent, which can cause skin and eye irritation. Additionally, it is a toxic reagent and should be handled with caution.
Direcciones Futuras
The future of (Pentafluoroethoxy)benzenesulfonyl chloride is promising. There are a number of potential applications that could benefit from the reagent’s high reactivity and versatility. For example, it could be used in the synthesis of new pharmaceuticals or in the development of new catalysts. Additionally, it could be used in the synthesis of organic dyes and pigments, or in the development of new materials. Finally, it could be used in the synthesis of heterocyclic compounds, such as pyridines and quinolines.
Propiedades
IUPAC Name |
2-(1,1,2,2-tetrafluoroethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O3S/c9-17(14,15)6-4-2-1-3-5(6)16-8(12,13)7(10)11/h1-4,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGPIZPEUCJKHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(C(F)F)(F)F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1,2,2-Tetrafluoroethoxy)benzenesulfonyl Chloride | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E)-3-[4-(Benzyloxy)phenyl]-1-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B6320162.png)
